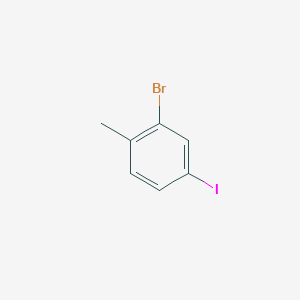

2-Bromo-4-iodo-1-methylbenzene

描述

Significance of Aryl Halides as Versatile Synthetic Intermediates

Aryl halides, or haloarenes, are aromatic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halide (F, Cl, Br, I). wikipedia.org They are fundamental intermediates in organic chemistry due to the reactivity of the carbon-halogen (C-X) bond. libretexts.orgnih.gov This reactivity allows for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. digitellinc.comallgreenchems.com These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The utility of aryl halides extends to their use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govdigitellinc.comallgreenchems.com For example, chlorobenzene (B131634) serves as a starting material for the synthesis of DDT and phenol. libretexts.org The differential reactivity among aryl halides (I > Br > Cl) is a key feature, allowing for selective and sequential reactions on polyhalogenated substrates. Aryl iodides, in particular, are highly reactive and often preferred for cross-coupling reactions, though they are more expensive than their bromide or chloride counterparts. wikipedia.org The development of new methods for preparing and functionalizing aryl halides remains an active area of research, underscoring their central role in synthetic chemistry. digitellinc.comrsc.org

Overview of Dihalogenated Toluene (B28343) Scaffolds in Contemporary Chemical Research

Dihalogenated toluene scaffolds are specialized aryl halides that offer enhanced synthetic flexibility. The presence of two different halogen atoms on the toluene ring, as in 2-bromo-4-iodo-1-methylbenzene, provides two distinct reactive sites. This feature is highly advantageous for creating complex molecular architectures through programmed, stepwise functionalization. cymitquimica.com

In medicinal chemistry, these scaffolds are crucial for exploring structure-activity relationships (SAR) in drug discovery. acs.orgresearchgate.net By selectively modifying the scaffold at different positions, chemists can fine-tune the biological activity and pharmacokinetic properties of a lead compound. researchgate.net The halogen atoms themselves can also participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. acs.org Furthermore, halogenated aromatic compounds are integral to the development of agrochemicals, such as pesticides and herbicides, and are used to create functional polymers and organic semiconductors in materials science. allgreenchems.com The strategic use of dihalogenated toluene scaffolds allows for the efficient construction of diverse and functionally complex molecules for a wide range of applications. nih.gov

Research Trajectories and Scope for this compound

This compound (also known as 2-bromo-4-iodotoluene) is an aromatic organic compound with the chemical formula C₇H₆BrI. cymitquimica.comnih.gov It is characterized by a methyl group, a bromine atom, and an iodine atom attached to a benzene (B151609) ring. cymitquimica.com This specific arrangement of substituents makes it a particularly valuable intermediate in organic synthesis.

The primary research interest in this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the 4-position (where the iodine is located) while leaving the bromine at the 2-position available for a subsequent, different transformation. This sequential cross-coupling capability is a powerful tool for the convergent synthesis of complex target molecules, such as pharmaceuticals and specialty chemicals. cymitquimica.comcymitquimica.com

A patented synthesis method involves the diazotization and subsequent bromination of 2-methyl-4-iodoaniline to produce 2-bromo-4-iodotoluene. google.com This highlights its role as a readily accessible building block. Research applications include its use as a precursor for biologically active compounds and in the manufacture of specialty materials. cymitquimica.com The distinct electronic and steric properties conferred by the two different halogens and the methyl group provide a rich platform for further investigation and application in advanced synthetic projects. cymitquimica.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 26670-89-3 cymitquimica.com |

| Molecular Formula | C₇H₆BrI nih.gov |

| Molecular Weight | 296.93 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 263.6±28.0 °C (Predicted) chemicalbook.com |

| Melting Point | 265-267 °C chemicalbook.com |

| Flash Point | 113 °C chemicalbook.com |

| SMILES | CC1=C(C=C(C=C1)I)Br nih.gov |

| InChI Key | ANRAKTDEUFLKDO-UHFFFAOYSA-N nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-iodotoluene |

| 2-methyl-4-iodoaniline |

| Aryl halide |

| Benzaldehyde |

| Benzene |

| Benzoic acid |

| Chlorobenzene |

| DDT (Dichlorodiphenyltrichloroethane) |

| Fluorine |

| Chlorine |

| Bromine |

| Iodine |

| Phenol |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRAKTDEUFLKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615864 | |

| Record name | 2-Bromo-4-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26670-89-3 | |

| Record name | 2-Bromo-4-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-iodo-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Iodo 1 Methylbenzene

Carbon-Halogen Bond Activation Studies

The critical step in the functionalization of 2-bromo-4-iodo-1-methylbenzene is the activation and cleavage of one of its carbon-halogen bonds. This activation can be achieved through various mechanisms, primarily single electron transfer (SET) or oxidative addition in transition metal catalysis.

Single Electron Transfer (SET) Mechanisms in Aryl Halide Activation

Single-Electron Transfer (SET) represents a pathway for aryl halide activation that proceeds through radical intermediates. numberanalytics.com The mechanism is initiated by the transfer of a single electron from a donor to the aryl halide. rsc.orgmdpi.com This process results in the formation of a radical anion, which is a key reactive intermediate. numberanalytics.comresearchgate.net

In the context of this compound, an electron donor, which could be a Grignard reagent or an electrochemical cathode, would transfer an electron to the aromatic ring. rsc.orgresearchgate.net This generates a radical anion intermediate. The subsequent step involves the cleavage of the weakest carbon-halogen bond to expel a halide anion and form an aryl radical. This aryl radical can then participate in propagation cycles, leading to cross-coupling products without the need for transition metal catalysts in some systems. mdpi.comresearchgate.net Experimental evidence for SET mechanisms often comes from the use of radical traps, kinetic isotope effect studies, and electron paramagnetic resonance (EPR) spectroscopy, which can detect the presence of radical intermediates. thieme-connect.com

Oxidative Addition Pathways in Transition Metal Catalysis

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov This process involves the insertion of a low-valent transition metal complex (commonly palladium(0) or nickel(0)) into the carbon-halogen bond, leading to a higher-valent organometallic species. nih.govrsc.org

For dihalogenated arenes like this compound, the site selectivity of the oxidative addition is paramount. nih.gov The mechanism of oxidative addition for haloarenes can follow different pathways, influenced by the halide, ligands on the metal, and solvent polarity. nih.govacs.org Two primary mechanisms are generally considered:

Concerted Three-Centered Pathway: This is a common mechanism for halobenzenes, particularly with iodides, involving a non-polar transition state with simultaneous formation of the metal-carbon and metal-halogen bonds. researchgate.net

SNAr-Type (Nucleophilic Displacement) Pathway: This pathway is more polar and can be favored in polar solvents or for electron-poor arenes. nih.govresearchgate.net It involves the nucleophilic attack of the metal onto the ipso-carbon, leading to cleavage of the carbon-halogen bond. researchgate.net

Computational and experimental studies have shown that the choice between these pathways depends on factors like the electrostatic potential at the ipso-carbon and the nature of the palladium catalyst's frontier molecular orbitals. nih.govchemrxiv.org For a given palladium complex, different haloarenes can react via distinct mechanistic routes; for instance, iodobenzene (B50100) may add through an associative pathway, while bromobenzene (B47551) follows a dissociative one. acs.org

Regioselective Functionalization of Dihalogenated Arenes

The presence of two different halogens on the benzene (B151609) ring of this compound allows for selective, stepwise functionalization, provided that the reactivity of the two carbon-halogen bonds is sufficiently different.

Differential Reactivity of Carbon-Bromine vs. Carbon-Iodine Bonds

The difference in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is the key to the regioselective functionalization of this compound. This reactivity difference stems primarily from the disparity in their bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl and C-F bonds. libretexts.orgmsu.edusavemyexams.com

This trend in bond strength dictates that the C-I bond will be cleaved preferentially in most chemical transformations, including nucleophilic substitution, SET reactions, and oxidative addition. msu.edu In transition metal-catalyzed cross-coupling reactions, the oxidative addition step is almost always faster for the C-I bond than for the C-Br bond. nih.govresearchgate.net This allows for the selective functionalization at the iodine-bearing carbon (C4 position) while leaving the C-Br bond intact for a subsequent, different coupling reaction. For instance, studies on the closely related 1-bromo-4-iodo-2-methoxybenzene demonstrated high selectivity for reaction at the iodide position in a dual catalytic system. nih.gov Similarly, reactions involving 3-chloro-4-iodotoluene (B38409) showed that the initial C-C bond formation occurred predominantly at the more reactive C-I bond. nih.gov

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Polarity | General Reactivity Order |

|---|---|---|---|

| C-I | ~228 | Least Polar | Highest |

| C-Br | ~290 | Intermediate | Intermediate |

| C-Cl | ~346 | More Polar | Low |

| C-F | ~467 | Most Polar | Lowest |

Steric and Electronic Influence of the Methyl Substituent on Reactivity

The methyl group at the C1 position exerts both steric and electronic effects that can influence the reactivity and regioselectivity of reactions involving this compound.

Steric Effects: The spatial bulk of the methyl group can hinder reactions at the adjacent ortho position (the C2-Br position). libretexts.org This steric hindrance can make it more difficult for a bulky transition metal catalyst to approach and insert into the C-Br bond. rsc.orgacs.org In contrast, the C-I bond at the C4 position is para to the methyl group and is not subject to this direct steric hindrance. This steric factor further reinforces the intrinsic preference for reaction at the C-I bond over the C-Br bond. The interplay between steric and electronic effects is often complex and crucial in determining the ultimate site-selectivity of a reaction. researchgate.netrsc.org

Advanced Mechanistic Elucidations through Kinetic and Spectroscopic Studies

Detailed understanding of the reaction pathways of this compound relies on advanced mechanistic studies employing kinetic analysis and various spectroscopic techniques.

Kinetic studies are powerful tools for elucidating reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying concentrations of reactants, catalysts, and ligands), the order of the reaction and the rate-determining step can be established. acs.org For example, kinetic analysis has been used to differentiate between associative and dissociative mechanisms in the oxidative addition of aryl halides to palladium complexes. acs.org Such studies could precisely quantify the reactivity difference between the C-I and C-Br bonds in this compound under specific catalytic conditions.

Spectroscopic methods are indispensable for identifying intermediates and characterizing final products, thereby providing strong support for proposed mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of the products of regioselective reactions. rsc.orgrsc.org For example, in a Suzuki coupling reaction, the disappearance of the signal corresponding to the proton at C4 and the appearance of new aromatic signals would confirm selective substitution at the iodo-position.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of products and intermediates, helping to verify that a desired substitution has occurred. rsc.org

X-ray Crystallography: When products are crystalline, X-ray crystallography provides unambiguous structural confirmation, resolving any doubts about regioselectivity.

A practical example of such an investigation is the synthesis of 2-(2-Bromo-4-methylphenyl)thiophene, which was prepared from 2-bromo-1-iodo-4-methylbenzene (B47834) and 2-thienylboronic acid. rsc.org The successful isolation and characterization of this product in 62% yield confirms the high regioselectivity of the Suzuki-Miyaura reaction, favoring the activation of the C-I bond over the C-Br bond. rsc.org

| Reactant A | Reactant B | Product | Yield | Spectroscopic Confirmation |

|---|---|---|---|---|

| 2-Bromo-1-iodo-4-methylbenzene | 2-Thienylboronic acid | 2-(2-Bromo-4-methylphenyl)thiophene | 62% | ¹H NMR, ¹³C NMR, LRMS |

Transition Metal Catalyzed Cross Coupling Reactions Utilizing 2 Bromo 4 Iodo 1 Methylbenzene

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a dominant tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 2-bromo-4-iodo-1-methylbenzene, the chemoselectivity of these reactions is governed by the relative rates of oxidative addition of the C-I and C-Br bonds to the palladium(0) catalyst. The oxidative addition to the C-I bond is almost invariably faster, allowing for selective coupling at the 4-position.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used palladium-catalyzed cross-coupling reactions. When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is highly selective for the C-I bond. This allows for the synthesis of 4-aryl-2-bromo-1-methylbenzene derivatives. The remaining C-Br bond can then be utilized in a subsequent, often more forcing, cross-coupling reaction to introduce a second, different substituent.

The selectivity can sometimes be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, in some systems involving different halogens or pseudohalides, the choice of phosphine ligands (e.g., bulky, electron-rich ligands like P(t-Bu)₃ versus less bulky ones like PPh₃) can alter the preferred site of reaction. However, for bromo(iodo)arenes, the intrinsic reactivity difference typically ensures high selectivity for the iodide position under standard conditions.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Dihaloarenes This table is illustrative of typical conditions used for selective couplings on related dihaloarene systems.

| Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | >95 (mono-iodo coupled) | N/A |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 75-92 (mono-bromo coupled) | mdpi.com |

| 3-Bromo-4-trifloyl-thiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 (triflate coupled) | researchgate.net |

| 3-Bromo-4-trifloyl-thiophene | Phenylboronic acid | Pd(tBu₃P)₂ (5) | - | CsF | Dioxane | 80 | 85 (bromo coupled) | researchgate.net |

Stille Cross-Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound. Similar to the Suzuki-Miyaura reaction, the Stille coupling of this compound proceeds with high chemoselectivity at the C-I bond wikipedia.org. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, favors the cleavage of the weaker C-I bond. This selectivity has been demonstrated in various dihalogenated systems where the reaction at an iodide can be achieved without affecting a bromide or chloride on the same aromatic ring rsc.org. This allows for the synthesis of 4-substituted-2-bromotoluenes, which are versatile intermediates for further chemical transformations.

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene wikipedia.org. The mechanism begins with the oxidative addition of the organohalide to the palladium(0) catalyst, which is the selectivity-determining step libretexts.org. For this compound, this oxidative addition occurs preferentially at the C-I bond. The resulting arylpalladium(II) iodide intermediate then participates in the subsequent steps of migratory insertion with the alkene and beta-hydride elimination to yield the 4-alkenyl-2-bromo-1-methylbenzene product. This selective transformation leaves the C-Br bond intact for potential subsequent coupling reactions.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst organic-chemistry.org. Research on di-substituted aryl halides has clearly shown that the reaction proceeds at the site of the more reactive halide. For compounds containing both bromine and iodine, such as 2-bromo-4-iodo-quinoline, the alkynylation occurs exclusively at the C-I bond. This principle applies directly to this compound, enabling the selective synthesis of 4-alkynyl-2-bromo-1-methylbenzene derivatives.

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials nih.gov. In the context of dihalogenated systems, C-H functionalization can be directed by existing functional groups or occur at inherently reactive positions. For a substrate like this compound, two main scenarios are relevant:

The dihaloarene as the coupling partner: The compound can be used to arylate other substrates via C-H activation. In such a reaction, the C-I bond would be expected to react first, generating a mono-arylated species where the C-Br bond remains for subsequent transformations organic-chemistry.org.

C-H activation on the dihaloarene itself: It is conceivable to perform a C-H activation/functionalization reaction on the toluene ring, for example, at the C-H bond ortho to the methyl group. The presence and electronic nature of the two different halogen atoms could influence the regioselectivity and reactivity of such a transformation.

These approaches offer advanced strategies for building molecular complexity from relatively simple dihalogenated precursors.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. A significant area of development has been in cross-electrophile coupling (XEC), where two different electrophiles are coupled in the presence of a reducing agent.

Recent studies have demonstrated that nickel-catalyzed systems can achieve excellent C-I selectivity in the cross-coupling of bromo(iodo)arenes with various alkyl bromides nih.govresearchgate.netresearchgate.net. This methodology allows for the selective formation of a C(sp²)-C(sp³) bond at the position of the iodine atom. The reaction proceeds under mild conditions and exhibits broad functional group compatibility. Mechanistic investigations suggest the involvement of a Ni(I)-alkyl intermediate that undergoes oxidative addition to the C-I bond of the bromo(iodo)arene, leading to the selective formation of the coupled product nih.gov. This C-I selective XEC provides a powerful tool for the synthesis of complex molecules, including arene-flanked quaternary carbons, from readily available starting materials nih.govresearchgate.net.

Table 2: Nickel-Catalyzed C-I Selective Cross-Electrophile Coupling of Bromo(iodo)arenes This table summarizes general findings for the selective coupling of bromo(iodo)arenes with alkyl bromides.

| Bromo(iodo)arene Substrate | Alkyl Bromide | Catalyst | Ligand | Reductant | Solvent | Temp (°C) | Selectivity | Ref. |

| Various | 1°, 2°, 3° | NiBr₂·glyme | Terpyridine | Zn | DMA | 50 | High C-I selectivity | nih.govresearchgate.net |

| Various | 1°, 2°, 3° | NiCl₂·glyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | Zn | DMA | 23 | High C-I selectivity | researchgate.net |

Cross-Electrophile Coupling (XEC) Strategies

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for the formation of carbon-carbon bonds, directly coupling two different electrophiles. In the context of this compound, this approach allows for the sequential introduction of two different alkyl groups. A notable advancement in this area is the development of a dual catalytic system that can effectively couple bromo(iodo)arenes with two distinct alkyl halides in a one-pot fashion. nih.gov

This strategy leverages the inherent difference in reactivity between the aryl-iodide and aryl-bromide bonds. The more labile carbon-iodine bond can be selectively activated and coupled with a first alkyl halide. Subsequently, the more robust carbon-bromine bond can be engaged in a second coupling event with a different alkyl halide.

A dual catalytic system, for instance, might employ a nickel catalyst in conjunction with a cobalt co-catalyst to achieve high efficiency and selectivity. The reaction is typically performed in the presence of a stoichiometric reductant. This dual catalytic approach has been shown to be applicable to a wide range of substrates, including ortho-substituted bromo(iodo)arenes. For example, a close isomer, 1-bromo-2-iodo-4-methylbenzene, has been successfully coupled with benzyl chloride and ethyl 4-bromobenzoate in a two-step, one-pot process, affording the dialkylated product in high yield. nih.gov

The general applicability of such systems is enhanced by the use of commercially available catalysts and reagents, scalability, and the avoidance of toxic amide-based solvents. nih.gov This methodology facilitates the rapid generation of molecular complexity from readily available starting materials. nih.gov

| Bromo(iodo)arene | Alkyl Halide 1 | Alkyl Halide 2 | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1-bromo-2-iodo-4-methylbenzene | benzyl chloride | ethyl 4-bromobenzoate | (dtbbpy)NiIIBr2 / CoII(Pc) | 91 |

Reductive Coupling Mechanisms and Selectivity Control

The mechanism of reductive cross-electrophile coupling is complex and involves a series of steps mediated by the transition metal catalysts. In a dual catalytic system involving nickel and cobalt, it is hypothesized that the cobalt species may play a role in the reduction of the nickel catalyst to its active catalytic state. The selectivity for the initial coupling at the more activated iodide site over the bromide site is a key feature of these reactions. nih.gov

The use of a stoichiometric reductant is crucial for turning over the catalytic cycle. After the initial coupling at the iodine position, the resulting bromoarene intermediate can then undergo a second coupling at the bromine position. The control over the sequential reactivity is a significant advantage of using dihalogenated substrates like this compound.

The choice of ligands on the nickel catalyst, the nature of the reductant, and the reaction conditions all play a critical role in controlling the selectivity and efficiency of the coupling reactions. For instance, in some systems, the nickel catalyst has been shown to remain active after the initial coupling, allowing for the second coupling to proceed upon addition of the second electrophile and reductant. nih.gov

Other Transition Metal Catalyzed Transformations (e.g., Rhodium, Copper, Iron)

Beyond nickel-catalyzed cross-electrophile coupling, this compound is a potential substrate for a range of other transition metal-catalyzed transformations.

Copper-catalyzed reactions are well-established for the formation of carbon-carbon and carbon-heteroatom bonds. The Ullmann condensation, for example, is a classic copper-catalyzed reaction for the formation of biaryl compounds or diaryl ethers. Given the presence of two halide handles, this compound could be selectively functionalized in copper-catalyzed cross-coupling reactions. The selectivity of these reactions can often be controlled by tuning the reaction conditions and the nature of the copper catalyst and ligands.

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium- and nickel-based systems. Iron catalysts can promote the coupling of aryl halides with a variety of coupling partners, including Grignard reagents and organoboron compounds. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of aryl iodides and bromides in iron-catalyzed systems suggests its potential as a substrate. Mechanistic studies indicate that these reactions can proceed through radical pathways.

Rhodium-catalyzed reactions also offer a plethora of synthetic transformations. While often employed in C-H activation and asymmetric catalysis, rhodium catalysts can also mediate cross-coupling reactions. The specific application of rhodium catalysis to this compound would depend on the desired transformation, with the potential for unique reactivity compared to other transition metals.

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The success of transition metal-catalyzed cross-coupling reactions is heavily reliant on the design of the catalyst system, particularly the choice of ligand. Ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the reactivity, selectivity, and stability of the catalyst.

For reactions involving substrates like this compound, where chemoselectivity is a key issue, ligand design is of paramount importance. For instance, in nickel-catalyzed cross-couplings, bipyridine-based ligands are commonly employed. The substituents on the bipyridine backbone can be varied to fine-tune the catalytic activity.

In palladium-catalyzed cross-coupling reactions, which are also applicable to aryl halides, significant advancements have been made through the development of specialized ligands. Sterically bulky dialkylbiarylphosphine ligands, for example, have been shown to generate highly active catalytic systems with broad substrate scope and high efficiency. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, often providing catalysts with high stability and activity.

Catalyst optimization is an empirical process that involves screening different combinations of metal precursors, ligands, bases, and solvents to identify the optimal conditions for a specific transformation. The development of precatalysts, which are stable and well-defined catalyst precursors that are readily activated under the reaction conditions, has also been a significant advance in the field, leading to more reproducible and efficient catalytic systems.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Techniques for Structural Elucidation of 2-Bromo-4-iodo-1-methylbenzene Derivatives

The unambiguous determination of the structure of this compound and its derivatives is accomplished through a suite of spectroscopic methods. Each technique offers unique information that, when combined, provides a complete structural picture.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound, HRMS can precisely measure its molecular weight, allowing for the unequivocal confirmation of its molecular formula, C₇H₆BrI. nih.gov

The technique distinguishes between compounds with the same nominal mass but different elemental formulas by measuring the exact mass to several decimal places. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further corroborating the presence of a single bromine atom in the molecule.

| Property | Value |

| Molecular Formula | C₇H₆BrI |

| Monoisotopic Mass | 295.86976 Da |

| Average Mass | 296.93 g/mol |

Predicted data for this compound based on its elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the complete chemical structure of this compound can be assigned.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the three methyl protons. The methyl group (CH₃) would appear as a singlet, typically in the range of 2.2-2.5 ppm. The aromatic protons would exhibit a more complex pattern due to their different chemical environments and spin-spin coupling. The proton adjacent to the iodine atom would likely be the most deshielded. Analysis of the coupling constants (J-values) between adjacent protons helps to confirm their relative positions on the benzene (B151609) ring. For instance, the spectrum of the related compound 1-bromo-4-iodobenzene shows two distinct doublets for its aromatic protons. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would display seven unique signals, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the methyl group would appear in the aliphatic region (around 20 ppm), while the six aromatic carbons would resonate in the 120-145 ppm range. The carbons directly attached to the electronegative bromine and iodine atoms (C-Br and C-I) would have their chemical shifts significantly influenced, aiding in their assignment.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. A COSY spectrum would show cross-peaks between coupled protons, confirming the connectivity of the aromatic protons. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet (s) |

| Aromatic Protons (-CH) | 7.0 - 8.0 | Doublet (d), Doublet of Doublets (dd) |

| Methyl Carbon (-CH₃) | ~20 | - |

| Aromatic Carbons (-CH) | 125 - 140 | - |

| Aromatic Carbon (C-Br) | 120 - 125 | - |

| Aromatic Carbon (C-I) | 90 - 95 | - |

Table of expected NMR spectral data for this compound based on analogous structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. triprinceton.orgwiley-vch.de These two methods are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). Aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br and C-I stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). umsl.edu It is particularly sensitive to non-polar bonds. The spectrum would also show the characteristic aromatic ring and methyl group vibrations. The C-Br and C-I bonds, being highly polarizable, are expected to give rise to strong signals in the Raman spectrum, which can be very useful for their identification.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Methyl C-H | Bending | 1375 - 1450 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 480 - 520 |

Table of characteristic vibrational frequencies for functional groups in this compound. researchgate.net

X-ray Crystallography of this compound and its Molecular Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 1-bromo-4-iodobenzene, reveals key structural features that would be expected. researchgate.net The study would confirm the planar geometry of the benzene ring. Crucially, it would provide precise measurements of the C-Br and C-I bond lengths. Furthermore, the analysis of the crystal packing would reveal non-covalent interactions, such as halogen bonding (I···Br, I···I, or Br···Br interactions), which play a significant role in the supramolecular assembly and physical properties of the solid material.

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules. By solving the equations of quantum mechanics, these methods can model molecular structures, properties, and reaction pathways, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large organic molecules. researchgate.net For this compound, DFT calculations can be employed for several purposes:

Geometry Optimization: DFT can predict the lowest energy (most stable) three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Spectroscopic Prediction: DFT methods can calculate vibrational frequencies, which can be used to aid in the assignment of experimental IR and Raman spectra. researchgate.net It can also predict NMR chemical shifts.

Reactivity and Mechanistic Insights: DFT is a powerful tool for exploring chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the activation energy barriers for different reaction pathways. beilstein-journals.org This allows for the prediction of reaction feasibility and selectivity. For reactions involving this compound, such as cross-coupling reactions, DFT can elucidate the detailed mechanism, identify key intermediates, and explain why certain products are favored over others.

| Application of DFT | Information Obtained |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Frequency Calculation | Predicted IR and Raman spectra, zero-point vibrational energy |

| Electronic Structure | HOMO/LUMO energies, electrostatic potential map, charge distribution |

| Reaction Pathway Modeling | Energies of reactants, products, intermediates, and transition states; activation barriers |

Table summarizing the insights gained from DFT calculations on this compound.

Quantum Chemical Analysis of Carbon-Halogen Bond Dissociation Energies

A comprehensive understanding of the reactivity of this compound, particularly in processes involving bond cleavage such as cross-coupling reactions, necessitates a thorough analysis of its carbon-halogen bond dissociation energies (BDEs). Quantum chemical calculations, particularly those employing density functional theory (DFT), have emerged as powerful tools for accurately predicting these thermochemical properties.

The selective cleavage of either the C-Br or C-I bond is a critical aspect of the synthetic utility of this compound. It is generally anticipated that the C-I bond will exhibit a lower BDE compared to the C-Br bond, rendering it more susceptible to cleavage under thermal or catalytic conditions. This selectivity is rooted in the lower electronegativity and larger atomic radius of iodine compared to bromine, which results in a longer and weaker bond with carbon.

Computational studies on a range of halogenated aromatic compounds have established reliable methodologies for the calculation of BDEs. Functionals such as M06-2X and ωB97X-D, coupled with appropriate basis sets like def2-TZVP, have demonstrated a good balance of computational cost and accuracy, often approaching that of more computationally expensive methods like G4 or CBS-QB3. These calculations typically involve the optimization of the ground state geometry of the parent molecule and the corresponding radicals formed upon homolytic cleavage of the C-Br and C-I bonds. The BDE is then calculated as the enthalpy difference between the products (aryl radical and halogen radical) and the reactant (this compound).

A detailed computational analysis would also consider the influence of the methyl group's position relative to the halogens. The electron-donating nature of the methyl group can affect the stability of the resulting aryl radical, thereby influencing the BDE. The precise location of the substituents on the benzene ring will dictate the extent of this electronic influence.

The following interactive data table presents estimated BDEs for the carbon-halogen bonds in this compound, based on typical values for related aromatic compounds and the expected chemical trends.

| Bond | Estimated Bond Dissociation Energy (kJ/mol) | Basis of Estimation |

| C-Br | 330 - 350 | Based on values for bromotoluenes and other brominated aromatics. The presence of the iodo group may slightly alter this value. |

| C-I | 275 - 295 | Based on values for iodotoluenes and other iodinated aromatics. The presence of the bromo group is expected to have a minor electronic effect. |

These quantum chemical analyses are not only fundamental to understanding the intrinsic properties of this compound but are also crucial for designing and optimizing synthetic strategies that leverage the differential reactivity of its carbon-halogen bonds.

Molecular Dynamics Simulations for Catalytic Systems and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound in complex environments, such as in solution and within catalytic systems. These simulations can provide atomic-level insights into reaction mechanisms, solvation structures, and the influence of the local environment on the reactivity of the molecule.

In the context of catalytic systems, particularly transition-metal-catalyzed cross-coupling reactions where this compound is a potential substrate, MD simulations can elucidate the intricate steps of the catalytic cycle. For instance, in a palladium-catalyzed reaction, simulations can model the oxidative addition of the C-I or C-Br bond to the metal center, the subsequent transmetalation, and the final reductive elimination step. By tracking the trajectories of all atoms in the system, researchers can identify key intermediates, transition states, and the role of ligands in modulating the catalyst's activity and selectivity.

The preferential cleavage of the C-I bond over the C-Br bond, as predicted by BDE calculations, can be dynamically observed and quantified in MD simulations. The simulations can reveal the conformational changes in the substrate and the catalyst that facilitate this selective activation. The interaction energies between the substrate and the catalyst can be calculated throughout the simulation to understand the binding affinity and orientation of this compound in the active site.

Solvation effects play a critical role in the energetics and kinetics of chemical reactions. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent shell around this compound influences its reactivity. The polarity of the solvent, its ability to form hydrogen bonds, and its viscosity can all impact the stability of reactants, intermediates, and transition states.

For this compound, the solvation shell structure will be influenced by the different polarities of the C-Br and C-I bonds, as well as the hydrophobic nature of the methyl group and the aromatic ring. MD simulations can quantify the radial distribution functions of solvent molecules around specific atoms of the solute, providing a picture of the local solvent environment. The dynamics of the solvent molecules, such as their exchange rates between the first solvation shell and the bulk, can also be analyzed.

The following interactive data table outlines key parameters and potential findings from a hypothetical molecular dynamics simulation of this compound in a catalytic system with an explicit solvent.

| Simulation Parameter | Description | Potential Insights |

| System Composition | This compound, a palladium catalyst with phosphine ligands, and a solvent box of toluene (B28343). | Understanding the interactions and dynamics of all components in a realistic reaction environment. |

| Force Field | A combination of a force field for the organic molecules (e.g., GAFF) and a specialized force field for the palladium catalyst. | Accurate representation of the potential energy surface to ensure reliable simulation results. |

| Simulation Time | Nanoseconds to microseconds, depending on the process of interest. | Observing rare events such as bond breaking and formation within the catalytic cycle. |

| Analysis of Trajectories | Root-mean-square deviation (RMSD), radial distribution functions (RDFs), and interaction energy calculations. | Quantifying the stability of the system, the structure of the solvation shell, and the binding affinity between the substrate and the catalyst. |

| Free Energy Calculations | Methods like umbrella sampling or metadynamics can be used to calculate the free energy profile of the reaction. | Determining the activation energies for the cleavage of the C-I and C-Br bonds and identifying the rate-determining step of the reaction. |

Applications of 2 Bromo 4 Iodo 1 Methylbenzene in Complex Molecule Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

2-Bromo-4-iodo-1-methylbenzene is a key intermediate in the synthesis of pharmaceutical compounds and medicinal chemistry research. cymitquimica.com Its utility stems from its ability to participate in a variety of cross-coupling reactions, which are fundamental to the construction of the complex scaffolds found in modern therapeutics. The presence of two different halogen atoms allows for a stepwise approach to molecular elaboration, providing a high degree of control over the final structure.

Synthesis of Biologically Active Scaffolds and Lead Compounds

The structure of this compound is particularly well-suited for the synthesis of novel, biologically active scaffolds. The differential reactivity of the iodo and bromo substituents under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig reactions) enables the sequential introduction of different molecular fragments. For instance, the more reactive carbon-iodine bond can be selectively coupled with a boronic acid or a terminal alkyne, leaving the carbon-bromine bond intact for a subsequent transformation. This regioselective approach is crucial for building complex and diverse molecular libraries for high-throughput screening and identifying new lead compounds.

While specific, publicly documented examples of the direct use of this compound in the synthesis of named, biologically active scaffolds are not extensively detailed in readily available literature, its potential is widely recognized by chemical suppliers who market it as a building block for such applications. biosynth.com The general principle involves using this dihalogenated toluene (B28343) derivative to connect different pharmacophoric groups, thereby generating novel molecular entities with the potential for therapeutic activity.

Precursors for Drug Discovery and Development Programs

In the realm of drug discovery and development, this compound serves as a valuable precursor for the synthesis of more complex intermediates. biosynth.com Its utility lies in its capacity to introduce a substituted toluene moiety into a target molecule, which can be a key structural feature for biological activity. The methyl group can influence the compound's metabolic stability and binding affinity to biological targets.

The strategic placement of the bromo and iodo groups allows for a divergent synthetic approach. From this single precursor, a multitude of derivatives can be generated by varying the coupling partners in sequential cross-coupling reactions. This enables the rapid generation of analogues of a lead compound, a critical process in optimizing its pharmacological profile.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Strength (C-X) | Relative Reactivity in Oxidative Addition |

| Iodo | Weaker | Highest |

| Bromo | Stronger | Intermediate |

This differential reactivity is the cornerstone of its application as a versatile precursor in drug discovery programs.

Agrochemical Development and Formulation

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals. cymitquimica.comguidechem.com The introduction of halogen atoms into the structure of pesticides, herbicides, and fungicides is a common strategy to enhance their efficacy, metabolic stability, and target specificity.

Design and Synthesis of Advanced Pesticides, Herbicides, and Fungicides

The synthesis of advanced agrochemicals often involves the construction of complex molecular frameworks that can interact with specific biological targets in pests, weeds, or fungi. This compound provides a scaffold upon which these complex structures can be built. guidechem.com The dihalogenated nature of the molecule allows for the introduction of various functional groups through selective cross-coupling reactions, enabling the fine-tuning of the molecule's biological activity.

For example, a synthetic route could involve a Sonogashira coupling at the iodo position to introduce an alkynyl group, followed by a Suzuki coupling at the bromo position to add a different aryl or heteroaryl moiety. This stepwise functionalization is a powerful tool for creating novel chemical entities for screening as potential agrochemicals. While specific examples of commercial pesticides derived directly from this starting material are not prominently featured in the public domain, its role as a building block for creating libraries of compounds for agrochemical screening is well-established. guidechem.com

Materials Science and Functional Polymer Synthesis

The unique electronic and chemical properties of halogenated aromatic compounds make them attractive components in the field of materials science and for the synthesis of functional polymers. This compound, with its two distinct halogen atoms, offers opportunities for creating novel materials with tailored properties.

Incorporation into Polymer Systems for Enhanced Properties

This compound can be used as a monomer or a cross-linking agent in the synthesis of functional polymers. The bromine and iodine atoms can serve as handles for further chemical modification of the polymer, or they can directly contribute to the material's properties. For instance, the incorporation of heavy atoms like bromine and iodine can increase the refractive index of a polymer. Furthermore, these halogen atoms can enhance the flame-retardant properties of the material.

The di-functionality of this compound allows for its incorporation into polymer backbones through polycondensation or polycoupling reactions. For example, a Yamamoto or Suzuki polycondensation could be employed to create conjugated polymers with interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The precise structure of the resulting polymer can be controlled by the choice of co-monomers and reaction conditions.

Table 2: Potential Applications of Polymers Derived from this compound

| Application Area | Potential Property Enhancement |

| Organic Electronics | Modified electronic and photophysical properties |

| High-Performance Plastics | Increased refractive index, flame retardancy |

| Functional Coatings | Surface modification capabilities |

While extensive research specifically detailing the synthesis and properties of polymers derived from this compound is not widely published, its potential as a monomer for creating novel functional materials is clear based on the principles of polymer chemistry and materials science.

Precursors for Organic Semiconductors and Advanced Electronic Materials

The compound this compound serves as a highly versatile and strategic building block in the synthesis of complex organic molecules designed for advanced electronic applications. Its utility stems directly from the differential reactivity of its two halogen substituents—iodine and bromine—in palladium-catalyzed cross-coupling reactions. This structural feature allows for the programmed, stepwise, and regioselective introduction of different functional groups, enabling the precise construction of sophisticated π-conjugated systems that are the cornerstone of modern organic electronics.

The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference is exploited in sequential cross-coupling strategies. Typically, the more labile C-I bond is addressed first in a coupling reaction, such as a Sonogashira or Suzuki-Miyaura coupling, to introduce a specific molecular fragment. The C-Br bond remains intact under these controlled conditions, acting as a latent reaction site for a subsequent, different cross-coupling reaction. This one-pot or sequential methodology is a powerful tool for creating large, asymmetric molecules with tailored electronic properties that would be difficult to assemble otherwise. researchgate.netnih.govresearchgate.net

A prominent application of this synthetic strategy is in the creation of carbazole (B46965) derivatives, a class of compounds widely recognized for their excellent performance in organic light-emitting diodes (OLEDs). sci-hub.stresearchgate.net Carbazole-based materials are prized for their high thermal stability, excellent hole-transporting capabilities, and strong blue luminescence, making them ideal as emitters or host materials in the emissive layer of OLED devices. sci-hub.stsemanticscholar.orgmdpi.com

The synthesis of these advanced materials often involves building a core structure and then attaching various electron-donating or electron-withdrawing groups to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection, transport, and recombination within an OLED, ultimately determining the device's efficiency, color purity, and operational lifetime. sci-hub.st

For instance, a synthetic sequence using a molecule like this compound could involve an initial Sonogashira coupling at the C-I position with a terminal alkyne. The resulting bromo-alkynyl-toluene intermediate can then undergo a second, different coupling, such as a Suzuki reaction at the C-Br position, to introduce an arylboronic acid derivative. This stepwise approach provides precise control over the final molecular architecture.

The table below illustrates the conceptual synthetic pathway enabled by the differential reactivity of this compound for building complex organic materials.

| Step | Reactive Site | Reaction Type | Example Coupling Partner | Resulting Intermediate/Product Structure |

|---|---|---|---|---|

| 1 | Carbon-Iodine (C-I) | Sonogashira Coupling | Phenylacetylene | 2-Bromo-1-methyl-4-(phenylethynyl)benzene |

| 2 | Carbon-Bromine (C-Br) | Suzuki-Miyaura Coupling | Carbazole-9-yl-phenylboronic acid | Complex Asymmetric Carbazole Derivative |

The performance of organic semiconductor materials is highly dependent on their chemical structure. Research on various 3,6-disubstituted N-hexylcarbazole derivatives, synthesized via similar palladium-catalyzed methods, demonstrates how modifying the aryl groups attached to the carbazole core can systematically alter their electronic properties for optimized OLED performance.

| Substituent on Carbazole Core | HOMO Level (eV) | Fluorescence Quantum Yield | OLED Turn-on Voltage (V) | Electroluminescence Color |

|---|---|---|---|---|

| p-methoxyphenyl | -5.67 | 0.89 | 6.0 | Blue |

| p-cyanophenyl | -5.96 | 0.96 | 7.0 | Blue |

| p-acetophenyl | -5.93 | 0.86 | 7.0 | Blue |

| Pyrenyl | -5.74 | 0.19 | 6.5 | Blue |

Future Directions and Emerging Research Challenges

Development of Highly Regio- and Stereoselective Transformations for Dihalogenated Arenes

A significant challenge in the utilization of dihalogenated arenes like 2-Bromo-4-iodo-1-methylbenzene lies in achieving high regio- and stereoselectivity in subsequent transformations. While the differential reactivity of C-I and C-Br bonds is often exploited, developing catalytic systems that can precisely control which bond reacts, and in what orientation, remains an active area of research.

Future research will likely focus on the design of sophisticated ligands for transition metal catalysts that can discriminate between the two halogen-substituted sites with greater precision. For instance, in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, the development of catalysts that can selectively activate the C-Br bond in the presence of the C-I bond, or vice versa, under tunable conditions would be a major advancement. myskinrecipes.com This would enable a more controlled, stepwise introduction of different functional groups onto the aromatic ring.

Furthermore, the exploration of stereoselective transformations is crucial, particularly when introducing chiral moieties. The development of catalytic systems that can control the stereochemistry of products derived from this compound is a formidable challenge. nih.gov This is especially relevant in the synthesis of chiral ligands or pharmaceutical intermediates where specific stereoisomers are required.

| Transformation Type | Catalyst System | Key Challenge | Desired Outcome |

| Regioselective Cross-Coupling | Palladium or Nickel with designer ligands | Overcoming the inherent reactivity difference between C-Br and C-I bonds to achieve switchable selectivity. | A catalytic system that can selectively functionalize either the C-Br or C-I bond based on reaction conditions. |

| Stereoselective Functionalization | Chiral transition metal complexes | Inducing chirality in the product from an achiral starting material. | High enantiomeric excess in the synthesis of chiral derivatives. |

| Regiodivergent Reactions | Multi-catalyst systems | Directing incoming substituents to different positions on the aromatic ring. | The ability to synthesize a variety of constitutional isomers from a single starting material. masterorganicchemistry.com |

Advancements in More Sustainable and Green Synthetic Methodologies, Including Waste Minimization

Traditional methods for the synthesis and functionalization of halogenated aromatic compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste. A key future direction is the development of more sustainable and greener synthetic routes.

This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic processes that can operate under milder conditions. nih.gov For the synthesis of this compound and its derivatives, this could involve exploring enzymatic or biocatalytic methods that offer high selectivity and reduce the need for protecting groups and harsh reagents. nih.gov

Waste minimization is another critical aspect. Methodologies that exhibit high atom economy, such as C-H activation, are highly desirable. nih.gov Instead of starting with a pre-halogenated compound, the direct, selective introduction of bromine and iodine onto the toluene (B28343) backbone would represent a significant step forward in green chemistry. Furthermore, the development of recyclable catalysts is essential for reducing the environmental impact of these synthetic processes. chemrxiv.org

| Green Chemistry Principle | Application to this compound Chemistry | Potential Impact |

| Use of Renewable Feedstocks | Synthesis of the toluene backbone from bio-derived sources. | Reduced reliance on fossil fuels. |

| Atom Economy | Direct C-H halogenation of toluene. | Minimized generation of byproducts. |

| Use of Safer Solvents | Performing cross-coupling reactions in water or supercritical CO2. | Reduced environmental pollution and health hazards. |

| Energy Efficiency | Development of catalysts that operate at lower temperatures and pressures. | Lower energy consumption and reduced carbon footprint. |

| Waste Prevention | Recyclable catalysts and in-situ generation of reagents. | Minimized waste streams and improved process efficiency. rsc.org |

Integration of Biocatalysis and Chemocatalysis in Efficient Cascade Reactions

The integration of biocatalysis and chemocatalysis in one-pot cascade reactions is a promising strategy for the efficient synthesis of complex molecules from simple precursors like this compound. nih.gov This approach combines the high selectivity of enzymes with the broad reactivity of chemical catalysts.

Future research in this area could involve the use of halogenases for the regioselective introduction of bromine or iodine onto an aromatic ring, followed by a chemocatalytic cross-coupling reaction to introduce another functional group, all within the same reaction vessel. nih.gov The development of robust enzymes that are compatible with the conditions required for chemical catalysis is a major challenge.

Photo-biocatalytic cascades, where light is used to drive a chemical transformation that is then followed by an enzymatic step, are also an emerging area of interest. nih.gov This could enable novel transformations of this compound that are not possible through traditional thermal catalysis.

Exploration of Novel Catalytic Systems for Chemo- and Regioselective C-X Bond Functionalization

The selective functionalization of one C-X bond over another in a polyhalogenated arene is a significant challenge. For this compound, the C-I bond is generally more reactive than the C-Br bond in oxidative addition reactions with transition metal catalysts. However, developing catalytic systems that can reverse this selectivity or exhibit orthogonal reactivity is a key goal.

Novel catalytic systems based on earth-abundant and non-toxic metals such as iron, copper, and nickel are being explored as alternatives to precious metal catalysts like palladium. nih.gov These new catalysts may offer different reactivity profiles and selectivities. For example, photoredox catalysis has emerged as a powerful tool for C-X bond functionalization under mild conditions and may provide new avenues for the selective activation of the C-Br or C-I bond in this compound. nih.gov

Furthermore, the development of catalysts that can differentiate between the two halogen atoms based on their position on the aromatic ring, rather than just their intrinsic reactivity, would be a significant breakthrough. This could be achieved through the use of directing groups or catalysts with specific steric and electronic properties. nih.gov

Potential Applications in Emerging Fields, such as Radiochemistry and Supramolecular Chemistry

The unique properties of this compound make it an interesting candidate for applications in emerging fields like radiochemistry and supramolecular chemistry.

In radiochemistry, the presence of both bromine and iodine allows for the potential introduction of different radioisotopes for applications in medical imaging and therapy. For example, radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) and bromine (e.g., ⁷⁶Br, ⁷⁷Br) are used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as in targeted radionuclide therapy. researchgate.netnih.gov The ability to selectively introduce these radioisotopes into a molecule derived from this compound could lead to the development of new diagnostic and therapeutic agents. nih.gov

In supramolecular chemistry, dihalogenated aromatic compounds can act as building blocks for the construction of complex, self-assembled structures. rsc.org The bromine and iodine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into specific architectures. polimi.it The differential halogen bond donor strength of bromine and iodine could be exploited to create highly ordered supramolecular polymers or frameworks with interesting material properties. researchgate.net

常见问题

How can researchers optimize the synthesis of 2-bromo-4-iodo-1-methylbenzene for high regioselectivity and yield?

Basic Research Question

Methodological Answer:

The synthesis typically involves halogenation of 1-methylbenzene derivatives. For regioselective bromination and iodination, use directed ortho-metalation (DoM) strategies. For example:

- Step 1: Methyl-directed bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C to yield 2-bromo-1-methylbenzene.

- Step 2: Subsequent iodination at the para position via electrophilic substitution using iodine monochloride (ICl) in acetic acid, with careful temperature control (40–60°C) to avoid over-halogenation .

Validation: Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm purity by GC-MS (>95% purity threshold) .

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic proton splitting patterns (e.g., doublets for para-substituted iodine and bromine).

- ¹³C NMR: Identify deshielded carbons adjacent to halogens (e.g., C-I at ~90 ppm, C-Br at ~110 ppm).

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 296 (M⁺) and isotopic patterns characteristic of Br and I (e.g., 1:1 ratio for Br, 1:1 for I).

- Elemental Analysis: Validate stoichiometry via %C, %H, and halogen content (±0.3% tolerance) .

What safety protocols are critical when handling this compound?

Basic Research Question

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Spill Management: Neutralize spills with activated charcoal, then dispose as halogenated waste. Avoid aqueous solutions to prevent hydrolysis releasing HBr/HI .

- First Aid: For skin contact, wash with 10% sodium thiosulfate solution followed by soap and water. For eye exposure, irrigate with saline for 15 minutes .

How does the reactivity of this compound in cross-coupling reactions compare to mono-halogenated analogs?

Advanced Research Question

Methodological Answer:

The iodine substituent undergoes preferential oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to its lower bond dissociation energy (C-I: 209 kJ/mol vs. C-Br: 285 kJ/mol). Key considerations:

- Catalyst Selection: Use Pd(PPh₃)₄ for iodine-selective coupling; retain bromine for subsequent functionalization.

- Solvent Optimization: Employ toluene/DMF mixtures (3:1) at 80°C to balance solubility and reaction rate.

- Side Reactions: Monitor for dehalogenation byproducts (e.g., 1-methylbenzene) via GC-MS .

What computational methods can predict regioselectivity in substitution reactions involving this compound?

Advanced Research Question

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states.

- Electrophilic Substitution: Calculate Fukui indices to identify electron-rich sites (iodine para to bromine is less reactive due to steric hindrance from methyl).

- Nucleophilic Attack: Map electrostatic potential surfaces (EPS) to predict nucleophilic aromatic substitution (NAS) sites .

How should researchers address contradictory data in purity analysis (e.g., GC vs. HPLC)?

Advanced Research Question

Methodological Answer:

- Method Validation: Cross-validate using orthogonal techniques (e.g., GC for volatility, HPLC for polar impurities).

- Sample Preparation: Ensure derivatization (e.g., silylation for GC) does not alter halogen bonds.

- Reference Standards: Compare retention times with certified standards (e.g., NIST-traceable 2-bromo-4-iodotoluene) .

What role do steric and electronic effects play in directing functionalization of this compound?

Advanced Research Question

Methodological Answer:

- Steric Effects: The methyl group at position 1 hinders electrophilic attack at adjacent positions, favoring reactivity at iodine (position 4).

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the ring but directs meta-substitution in radical reactions.

- Case Study: In Ullmann coupling, iodine’s superior leaving group ability enables CuI-catalyzed aryl-aryl bond formation without disturbing bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。